Thiourea, 1-(adamantane-1-carbonyl)-3-cyclohexyl-
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Overview
Description
N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA is a compound that features a unique combination of an adamantyl group and a cyclohexylthiourea moiety. The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and unique chemical properties to the compound. The cyclohexylthiourea part of the molecule is known for its potential biological activity, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA typically involves the reaction of 1-adamantylcarbonyl chloride with cyclohexylthiourea. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
While specific industrial production methods for N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The adamantyl group can participate in substitution reactions, particularly under radical conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Radical initiators like azobisisobutyronitrile (AIBN) can be used to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted adamantyl derivatives.
Scientific Research Applications
N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantyl group may enhance the compound’s stability and facilitate its interaction with biological membranes, while the cyclohexylthiourea moiety may interact with specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-ADAMANTYLCARBONYL)-N’-PENTYLTHIOUREA
- N-(1-ADAMANTYLCARBONYL)-N’-PHENYLTHIOUREA
- N-(1-ADAMANTYLCARBONYL)-N’-METHYLTHIOUREA
Uniqueness
N-(1-ADAMANTYLCARBONYL)-N’-CYCLOHEXYLTHIOUREA is unique due to the presence of both the adamantyl and cyclohexylthiourea groups. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C18H28N2OS |
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Molecular Weight |
320.5 g/mol |
IUPAC Name |
N-(cyclohexylcarbamothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C18H28N2OS/c21-16(20-17(22)19-15-4-2-1-3-5-15)18-9-12-6-13(10-18)8-14(7-12)11-18/h12-15H,1-11H2,(H2,19,20,21,22) |
InChI Key |
JZRDYHDBBVXOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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